molecular formula C9H15N3 B1328746 N2-Isobutyl-2,3-pyridinediamine CAS No. 1021284-13-8

N2-Isobutyl-2,3-pyridinediamine

Cat. No.: B1328746
CAS No.: 1021284-13-8
M. Wt: 165.24 g/mol
InChI Key: ILBOFJASPFHCRY-UHFFFAOYSA-N
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Description

Contextualization within the Diaminopyridine Compound Class

Diaminopyridines are a class of organic molecules characterized by a pyridine (B92270) ring substituted with two amino groups. These compounds are recognized for their versatile chemical reactivity and significant biological relevance, making them valuable targets in both synthetic and medicinal chemistry. nih.gov The position of the amino groups on the pyridine ring greatly influences the compound's physical and chemical properties, as well as its biological activity.

The diaminopyridine scaffold is a crucial structural element found in a variety of bioactive natural products and pharmacologically important compounds. nih.gov For instance, derivatives of diaminopyrimidines, which share structural similarities with diaminopyridines, have been extensively studied for their potential as antitumor agents. nih.gov These compounds can form hydrogen bond interactions with key amino acids in biological targets, such as focal adhesion kinase (FAK), a protein involved in tumor development. mdpi.com

Furthermore, the introduction of different substituents to the diaminopyridine core can modulate its properties. Halogenated derivatives, for example, are explored for their unique electronic and steric effects, which can be advantageous in drug development and materials science. nih.gov The isobutyl group in N2-Isobutyl-2,3-pyridinediamine represents such a substitution, which can influence its lipophilicity and interaction with biological targets.

Overview of Research Significance and Academic Relevance

The academic relevance of diaminopyridine derivatives is well-established, with numerous studies highlighting their potential in various fields. Research has demonstrated that these compounds can exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov For example, certain 2-aminopyridine (B139424) derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The synthesis of novel diaminopyridine derivatives is an active area of research. mdpi.comnih.gov Scientists continuously explore new synthetic routes to create diverse libraries of these compounds for biological screening. The aim is often to identify molecules with enhanced potency and selectivity for specific biological targets. While a specific synthesis for this compound is not detailed in available academic papers, general methods for the synthesis of N-substituted diaminopyridines often involve the reaction of a diaminopyridine with an appropriate alkylating or acylating agent.

The broader class of aminopyridines, to which diaminopyridines belong, has also been a focus of significant research. Aminopyridines are considered important structural scaffolds in the development of new drugs and functional organic materials. nih.gov Their ability to engage in various chemical reactions makes them versatile intermediates for creating more complex molecules with desired properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(2-methylpropyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBOFJASPFHCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Characterization in N2 Isobutyl 2,3 Pyridinediamine Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of N2-Isobutyl-2,3-pyridinediamine, with each technique offering unique information about the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures, such as N-substituted pyridinediamines and isobutyl-containing compounds. nih.govslideshare.netyoutube.comresearchgate.netresearchgate.net

In a ¹H NMR spectrum, the protons of the isobutyl group would exhibit characteristic signals. The methyl protons (CH₃) would likely appear as a doublet, while the methine proton (CH) would be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (CH₂) attached to the nitrogen would also present as a doublet. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, with their chemical shifts and coupling patterns influenced by the amino and isobutylamino substituents. The protons of the amino groups (NH and NH₂) would typically appear as broad singlets.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The isobutyl group would have three distinct carbon signals. The pyridine ring would display three signals corresponding to the carbon atoms, with their chemical shifts indicating the electronic environment created by the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isobutyl CH₃Doublet~20
Isobutyl CHMultiplet~28
Isobutyl CH₂Doublet~55
Pyridine C4Aromatic regionAromatic region
Pyridine C5Aromatic regionAromatic region
Pyridine C6Aromatic regionAromatic region
Pyridine C2-Aromatic region
Pyridine C3-Aromatic region
NH (isobutyl)Broad singlet-
NH₂ (amino)Broad singlet-

Note: The predicted values are illustrative and based on general principles and data for similar compounds.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within this compound. acs.orgcdnsciencepub.comaps.orgresearchgate.net

The FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amino groups would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isobutyl group would be observed around 2850-2960 cm⁻¹. The aromatic C-H stretching of the pyridine ring would likely be seen above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would generate bands in the 1400-1600 cm⁻¹ region. The N-H bending vibrations would also be present in this region.

FT-Raman spectroscopy provides complementary information. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Intensity
N-H stretch (amino groups)3300-3500Weak to Medium
C-H stretch (aromatic)>3000Medium
C-H stretch (aliphatic)2850-2960Strong
C=C, C=N stretch (pyridine ring)1400-1600Strong
N-H bend1550-1650Medium

Note: These are expected frequency ranges and intensities based on known data for similar functional groups and structures.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Spectrofluorimetry)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. nih.govresearchgate.netresearchgate.netsciforum.net The pyridine ring and its amino substituents constitute the primary chromophore. The absorption maxima would be indicative of the conjugated system.

Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may emit light at a longer wavelength. The fluorescence emission spectrum is often a mirror image of the absorption spectrum. The presence and characteristics of fluorescence would depend on the molecule's structural rigidity and the nature of its lowest excited state. For many aminopyridine derivatives, intramolecular charge transfer (ICT) can play a role in their photophysical properties. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

To understand the precise three-dimensional arrangement of atoms and the packing of molecules in the solid state, X-ray crystallography and related analytical methods are employed.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. nih.govnih.gov By diffracting X-rays off a single crystal of this compound, it would be possible to determine bond lengths, bond angles, and torsion angles with high precision. This data would definitively confirm the connectivity of the atoms and the conformation of the isobutyl group relative to the pyridine ring. Furthermore, SC-XRD reveals the packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonds, which are expected to be significant given the presence of amino groups.

Although a specific crystal structure for this compound is not publicly available, analysis of related pyridine derivatives suggests that hydrogen bonding between the amino groups and the nitrogen atom of the pyridine ring of adjacent molecules would be a key feature of the crystal packing. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, based on the data obtained from SC-XRD. nih.govnih.govresearchgate.netwhiterose.ac.ukmdpi.com This analysis maps properties such as d_norm (a normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal.

Computational Chemistry and Molecular Modeling of N2 Isobutyl 2,3 Pyridinediamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of N2-Isobutyl-2,3-pyridinediamine. These methods provide a detailed picture of the molecule's electron distribution, orbital energies, and vibrational properties, which are crucial for predicting its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) Studies and Vibrational Frequency Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like this compound. By approximating the electron density, DFT methods can accurately predict geometric parameters such as bond lengths and angles. For instance, in a related compound, 2-amino-3-nitropyridine (B1266227), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown excellent correlation with experimental X-ray diffraction data. najah.edu This level of theory is also suitable for optimizing the geometry of this compound and subsequently performing a vibrational frequency analysis.

This analysis predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. For example, in 2-amino-3-nitropyridine, the symmetric and asymmetric stretches of the amino group (–NH2) and the scissoring, rocking, and wagging vibrations have been successfully assigned based on DFT calculations. najah.edu Similar assignments can be made for the characteristic vibrations of the isobutyl and aminopyridine moieties in this compound, providing a theoretical basis for experimental spectroscopic characterization.

Table 1: Predicted Vibrational Frequencies of a Related Aminopyridine Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
–NH2 Asymmetric Stretch 3717 3630
–NH2 Symmetric Stretch 3575 3488
–NH2 Scissoring 1656 1593
–NH2 Rocking 1095 980
–NH2 Wagging 425 410

Data derived from studies on 2-amino-3-nitropyridine at the B3LYP/6-311++G(d,p) level. najah.edu

HOMO-LUMO Energy Gap and Electronic Transition Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be more easily polarized and is generally more reactive. researchgate.net Calculations for similar N-heterocyclic compounds have shown that the introduction of different substituents can significantly modulate this energy gap. researchgate.net For this compound, DFT calculations can predict the energies of the HOMO and LUMO, thereby providing insights into its electronic stability and the nature of its electronic transitions. This information is valuable for predicting its behavior in chemical reactions and its potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Series of Antipyrine (B355649) Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (eV)
A1 -4.788 -2.339 2.449
A2 -4.908 -3.109 1.799
A3 -4.942 -3.101 1.841

This data for newly designed antipyrine molecules suggests a propensity for electron transfer. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and charge distribution within a molecule, going beyond the simple Lewis structure model. uni-muenchen.dewisc.eduwisc.eduresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability. wisc.eduresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes and flexibility of this compound in a simulated environment, such as in a solvent or bound to a protein.

By analyzing the trajectory of the simulation, one can identify the most stable conformations of the molecule and the energy barriers between them. The root-mean-square deviation (RMSD) of the atomic positions over time is a common metric used to assess the stability of the system. nih.gov A stable RMSD indicates that the molecule has reached an equilibrium conformation. nih.gov These simulations are crucial for understanding how the flexibility of the isobutyl chain and the pyridinediamine core might influence its interactions with biological targets.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies can be performed to screen its binding affinity against a library of known protein targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding energy. nih.gov Docking studies on similar pyridine (B92270) derivatives have been used to predict their binding affinity to targets like dihydrofolate reductase (DHFR). researchgate.net The results of such studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein, providing a rationale for its potential biological activity.

In Silico Target Prediction and Cheminformatics Approaches

Beyond docking to known targets, cheminformatics and in silico target prediction methods can be employed to hypothesize potential biological targets for this compound based on its chemical structure. nih.gov These approaches leverage large databases of known ligand-target interactions and employ machine learning algorithms or similarity-based methods to predict new connections. nih.gov

One common approach is ligand-based target prediction, which operates on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov By comparing the chemical fingerprints or 3D shape of this compound to a database of compounds with known targets, potential protein partners can be identified. nih.govnih.gov These predictions can then be experimentally validated, providing a powerful and efficient route for discovering novel applications for the compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-3-nitropyridine
Pyridine
Trimethylamine N-oxide
Pyridine N-oxide
Dihydrofolate reductase (DHFR)
2-Amino-3-methylpyridine
5-Isobutyl-2,3-dimethylpyrazine
2-amino-3-cyanopyridines
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile
2-(4-nitrophenyl)-6-(4-chlorophenyl)-4-ethoxy-pyridine-3-carbonitrile
2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide
Butylated hydroxyanisole (BHA)
2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile
Pyrido[2,3-d]pyrimidine (B1209978)
Formamide
2-picoline
3-picoline
4-picoline
2,4-lutidine
Nirmatrelvir
Benzene
Pyrimidine
Triazine
Bosutinib
Polythiazide
Formaldehyde

Structure Activity Relationship Sar Investigations of N2 Isobutyl 2,3 Pyridinediamine Analogs

Impact of Substituent Modifications on Biological Activities

The biological activity of N2-Isobutyl-2,3-pyridinediamine analogs is highly sensitive to the nature and position of substituents on the pyridinediamine scaffold. Research into related pyridinamine structures reveals key insights into how modifications can modulate activity.

Alterations to the N2-substituent, the isobutyl group in the parent compound, can significantly impact biological outcomes. The size, shape, and lipophilicity of this group are critical. For instance, increasing or decreasing the alkyl chain length, introducing branching, or incorporating cyclic moieties can affect how the molecule fits into its biological target's binding pocket.

Substitutions on the pyridine (B92270) ring itself also play a pivotal role. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring system, thereby influencing its interaction with target proteins. For example, studies on similar heterocyclic compounds have shown that introducing an electronegative substituent can sometimes lead to an increase in biological activity. ajchem-a.com

Table 1: Impact of Hypothetical Substituent Modifications on Biological Activity

Compound/Analog Modification from this compound Predicted Impact on Biological Activity
Analog AReplacement of N2-isobutyl with N2-methylMay decrease activity due to reduced van der Waals interactions.
Analog BIntroduction of a chloro group at position 5 of the pyridine ringCould enhance activity by altering electronic properties and providing an additional interaction point.
Analog CAcetylation of the N3-amino groupLikely to decrease activity by blocking a key hydrogen bond donor site.
Analog DReplacement of N2-isobutyl with N2-benzylMay increase activity through potential π-stacking interactions.

Conformational Preferences and Their Influence on Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological function. For this compound analogs, the rotational freedom around the N2-isobutyl bond and the potential for different orientations of the amino groups relative to the pyridine ring are key conformational considerations.

The preferred conformation of the isobutyl group—whether it extends away from the pyridine ring or folds back over it—can dramatically alter the molecule's shape and its ability to interact with a binding site. These conformational preferences are influenced by steric hindrance from neighboring groups and intramolecular hydrogen bonding possibilities.

Computational modeling and spectroscopic techniques are often employed to determine the most stable conformations of such molecules. Understanding these low-energy conformations provides valuable clues about the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridinediamines

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov This approach is instrumental in predicting the activity of novel analogs and guiding the design of more potent molecules. nih.gov

For a series of pyridinediamine analogs, a QSAR model would be developed by first calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The biological activity of each compound is then measured experimentally.

Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the observed activity. ajchem-a.com A reliable QSAR model is characterized by strong correlation coefficients (r²) and cross-validation coefficients (q²), indicating its predictive power. nih.gov

For instance, a hypothetical QSAR equation might look like:

pIC50 = c0 + c1(logP) - c2(Molecular_Weight) + c3*(Dipole_Moment)

This equation would suggest that lipophilicity (logP) and dipole moment positively contribute to the biological activity (pIC50), while molecular weight has a negative impact. Such models can reveal the key molecular properties driving the activity of pyridinediamine derivatives. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. nih.gov If a molecule contains a stereocenter, it can exist as two non-superimposable mirror images called enantiomers. While this compound itself is not chiral, the introduction of certain substituents could create a stereocenter.

For example, if the isobutyl group were replaced with a sec-butyl group, a chiral center would be introduced at the point of attachment to the nitrogen. In such cases, it is common for one enantiomer to exhibit significantly higher biological activity than the other. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov

Mechanistic Studies of N2 Isobutyl 2,3 Pyridinediamine at the Molecular Level

Molecular Recognition and Binding Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules such as proteins and nucleic acids is fundamental to many biological processes. These interactions are governed by a combination of forces, including hydrogen bonding, π-π stacking, and cation-π interactions.

The N2-Isobutyl-2,3-pyridinediamine molecule contains multiple hydrogen bond donors (the amino groups) and acceptors (the nitrogen atom of the pyridine (B92270) ring and the amino groups), making it highly capable of forming intricate hydrogen bonding networks. In a biological context, these groups can interact with amino acid residues in a protein's binding site. For instance, the amino groups could form hydrogen bonds with the backbone carbonyl oxygen atoms or with the side chains of amino acids like aspartate, glutamate, serine, and threonine. The pyridine nitrogen can act as a hydrogen bond acceptor for residues such as tryptophan or arginine. The formation of these hydrogen bonds is crucial for the specificity and stability of the ligand-protein complex.

The pyridine ring of this compound allows for π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.netnih.govresearchgate.netnih.gov These interactions, which arise from the alignment of π-orbitals, contribute significantly to the binding affinity. nih.gov The geometry of these interactions can vary, including face-to-face or edge-to-face arrangements. researchgate.net

Furthermore, the electron-rich π-system of the pyridine ring can engage in cation-π interactions with positively charged residues such as lysine (B10760008) and arginine. nih.govnih.govaps.org This type of non-covalent bond, where a cation interacts favorably with the face of an aromatic ring, can be as strong as a hydrogen bond and plays a vital role in molecular recognition within biological systems. nih.gov The strength of these interactions can be influenced by the surrounding microenvironment and the degree of cation desolvation. nih.govaps.org

Metal Chelation Mechanisms and Ligand-Metal Complexation

The 2,3-diaminopyridine (B105623) scaffold of this compound presents a classic bidentate chelation site for metal ions. The two adjacent amino groups and the pyridine nitrogen can coordinate with a single metal ion, forming a stable five-membered ring structure. This chelation effect enhances the stability of the metal complex compared to coordination with monodentate ligands.

Transition metals like iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) are known to form stable complexes with nitrogen-containing ligands. mdpi.com Pyridine and its derivatives are widely used ligands in coordination chemistry. ikm.org.my The coordination of this compound with these ions would likely involve the nitrogen atoms of the 2- and 3-position amino groups, and potentially the pyridine ring nitrogen, acting as Lewis bases donating their lone pair of electrons to the empty d-orbitals of the metal cation. The geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) would depend on the coordination number and electronic configuration of the metal ion. mdpi.com For example, Cu(II) can form square planar or octahedral complexes, while Zn(II) often favors a tetrahedral geometry. mdpi.com

Table 1: Potential Coordination Modes of this compound with Transition Metal Ions

Metal IonPotential Coordination GeometryDonating Atoms from Ligand
Fe³⁺OctahedralN (amino), N (amino), N (pyridine)
Cu²⁺Square Planar / OctahedralN (amino), N (amino)
Zn²⁺TetrahedralN (amino), N (amino)

This table represents hypothetical coordination modes based on the general principles of coordination chemistry and requires experimental validation for this compound.

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

UV-Vis Spectroscopy: The electronic absorption spectrum of the compound would be expected to change upon metal complexation. researchgate.netresearchgate.net Shifts in the absorption maxima (either bathochromic/red shifts or hypsochromic/blue shifts) of the π→π* and n→π* transitions of the pyridine ring can indicate the coordination of the metal ion. ikm.org.myresearchgate.net The appearance of new absorption bands, particularly in the visible region, could be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. mdpi.com

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C-N bonds in the IR spectrum would provide strong evidence of metal coordination. A shift in the N-H stretching and bending vibrations of the amino groups upon complexation would indicate their involvement in binding to the metal ion. orientjchem.org The appearance of new bands at lower frequencies can be assigned to the metal-nitrogen (M-N) stretching vibrations. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. muni.cz Upon complexation, the chemical shifts of the protons and carbons near the coordination sites (i.e., the amino groups and the pyridine ring) would be expected to change significantly due to the influence of the metal ion's magnetic field and the redistribution of electron density. orientjchem.org

Table 2: Expected Spectroscopic Changes upon Metal Complexation of this compound

Spectroscopic TechniqueExpected ObservationInterpretation
UV-Vis Shift in λmax of π→π* and n→π* transitions; Appearance of new bandsCoordination of the pyridine ring and amino groups; d-d or LMCT transitions
FTIR Shift in N-H and C-N stretching and bending frequencies; New M-N stretching bandsInvolvement of amino groups in metal binding
NMR Change in chemical shifts of protons and carbons on and near the pyridine ring and amino groupsAltered electronic environment upon metal coordination

This table is predictive and based on general spectroscopic principles for similar compounds. Experimental data is needed for confirmation.

Biological Target Identification and Validation for N2 Isobutyl 2,3 Pyridinediamine

Chemical Proteomics Approaches for Target Deconvolution

Chemical proteomics has become an indispensable tool for identifying the protein targets of small molecules directly within a complex biological system, such as a cell or tissue lysate. nih.govnih.gov These approaches utilize the compound of interest to capture its interacting proteins, which are then identified using high-resolution mass spectrometry. youtube.com This strategy provides a direct physical link between the small molecule and its potential targets, offering a powerful method for unbiased hypothesis generation.

Probe-based methods are a cornerstone of chemical proteomics, relying on the design and synthesis of a chemical probe derived from the small molecule of interest. horizondiscovery.com This involves modifying the parent compound, such as N2-Isobutyl-2,3-pyridinediamine, to include a reactive group for covalent modification or an affinity tag (like biotin) for enrichment. youtube.com

Compound-Centric Chemical Proteomics (CCCP) , also known as affinity chromatography, is a widely used method for target discovery. nih.gov In a typical CCCP workflow for this compound, the molecule would be chemically synthesized with a linker arm attached to a solid support, such as agarose (B213101) beads. youtube.comhorizondiscovery.com This immobilized ligand then serves as "bait" to fish for interacting proteins when incubated with a cellular proteome. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry. horizondiscovery.com A successful precedent for this approach was established with related pyrido[2,3-d]pyrimidine (B1209978) compounds, where an immobilized ligand was used as an affinity probe to successfully identify over 30 human protein kinase targets. nih.gov This demonstrates the feasibility of applying CCCP to the pyridinediamine scaffold for broad target profiling.

Illustrative Data: The table below shows a hypothetical set of protein kinases that could be identified as interacting with an immobilized this compound probe in a CCCP experiment, based on findings for similar compounds.

Protein Target ClassPotential Identified KinasesCellular Function
Tyrosine KinasesSrc, PDGFR, FGFRCell growth, proliferation, differentiation
Serine/Threonine Kinasesp38alpha, RICKInflammatory response, apoptosis
Other KinasesVariousDiverse signaling pathways

Activity-Based Protein Profiling (ABPP) is a specialized form of chemical proteomics that targets the active state of enzymes. singerinstruments.comyeastgenome.org ABPP uses active site-directed chemical probes that covalently bind to and report on the functional state of entire enzyme families. singerinstruments.comwikipedia.org An ABPP probe for this compound would incorporate a reactive group (e.g., an electrophile) designed to form a covalent bond with a nucleophilic residue in the active site of its target enzymes, along with a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection. singerinstruments.com This technique is particularly powerful for identifying enzyme targets in their native cellular environment and can be used in a competitive format to assess the selectivity of an unmodified inhibitor. singerinstruments.combroadinstitute.org

Label-free quantitative proteomics offers an alternative to probe-based methods that avoids the potentially confounding chemical modification of the compound. singerinstruments.com In this approach, affinity purification is performed using a tagged or immobilized version of this compound, similar to CCCP. However, protein quantification is achieved by comparing the mass spectrometry signal intensities of proteins recovered in the presence of the compound versus a control. singerinstruments.com

A common strategy involves incubating the proteome with the affinity matrix and then eluting the bound proteins with a high concentration of the free, unmodified this compound. True binding partners will be specifically displaced and can be quantified relative to proteins that remain non-specifically bound to the matrix. This method, sometimes called compound-centric displacement proteomics, has the advantage of using the unmodified compound in the critical competition step, ensuring that the identified interactions are relevant to the original molecule. nih.gov The relative abundance of proteins in the eluate versus control fractions is calculated, and statistically significant interactors are identified.

Illustrative Data: The following interactive table illustrates typical results from a label-free affinity purification-mass spectrometry (AP-MS) experiment, highlighting proteins that are significantly enriched upon elution with free this compound.

Protein ID (UniProt)Gene NameFold Change (Compound vs. Control)p-value
P00533EGFR15.20.0001
P06241LCK12.80.0005
Q15418RICK (RIPK2)9.50.0012
Q16539MAPK14 (p38α)8.70.0021
P08581MET4.10.0450
P12931SRC14.10.0002

Genetic Interaction Network-Assisted Target Identification

Genetic screening methods provide an orthogonal approach to target identification by linking a compound's activity to gene function. broadinstitute.org These methods are based on the principle that if a compound inhibits a specific protein, a cell with a pre-existing genetic deficiency in that protein's pathway may become hypersensitive or, conversely, resistant to the compound. singerinstruments.com

A powerful application of this is chemical-genetic screening using the yeast Saccharomyces cerevisiae. singerinstruments.comnih.gov A collection of thousands of yeast strains, each with a single gene deleted, can be systematically screened for sensitivity to this compound. nih.gov Strains that show significantly reduced growth in the presence of the compound compared to wild-type yeast point to genes whose functions are related to the compound's mechanism of action. singerinstruments.comwikipedia.org This is often performed using high-throughput platforms in a process called Synthetic Genetic Array (SGA) analysis. wikipedia.orgsingerinstruments.com

The resulting "chemical-genetic profile" of hypersensitive mutants can be compared to vast databases of known gene-gene interactions. yeastgenome.orgcolby.edu Genes that have similar genetic interaction patterns often function in the same biological pathway or protein complex. youtube.com Therefore, by matching the chemical-genetic profile of this compound to the known genetic interaction profile of a specific gene, the compound's target pathway can be inferred. singerinstruments.com

Illustrative Data: This table shows a hypothetical list of yeast gene deletions conferring hypersensitivity to this compound, suggesting the compound may target the MAPK signaling pathway.

Yeast Gene DeletionHuman OrthologSensitivity ScoreImplicated Pathway
STE11MAP3K1/2/3-5.8MAPK Signaling
HOG1MAPK14 (p38)-5.2MAPK Signaling (Stress Response)
PBS2MAP2K3/6-4.9MAPK Signaling (Stress Response)
FUS3MAPK1/3 (ERK)-4.5MAPK Signaling (Pheromone Response)

Enzyme Inhibition Profiling and Target Confirmation in Cellular Systems

Following the identification of candidate targets by proteomic and genetic methods, direct biochemical and cellular assays are required for validation. This step confirms that the compound directly inhibits the activity of the putative target protein and that this inhibition leads to a functional consequence in living cells.

For targets identified as protein kinases, enzyme inhibition profiling is performed using in vitro kinase assays. This involves measuring the enzymatic activity of purified or recombinant kinases in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). Such assays were critical in the study of related pyrido[2,3-d]pyrimidines, which confirmed potent inhibition of kinases like p38alpha and RICK that were first identified by proteomics. nih.gov This profiling reveals both the potency and selectivity of the compound against a panel of kinases.

Once direct enzyme inhibition is confirmed, the engagement of these targets in cellular systems must be validated. nih.gov This can be achieved by treating cells with this compound and measuring the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation would confirm that the compound is engaging and inhibiting its target in a physiological context. For example, the inhibition of p38 and RICK kinases by pyrido[2,3-d]pyrimidine inhibitors was confirmed in cells, and this activity was correlated with the potent inhibition of inflammatory cytokine production in vivo, a known downstream effect of these pathways. nih.gov

Illustrative Data: The table below provides an example of enzyme inhibition profiling data for this compound against a panel of kinases identified in primary screens.

Kinase TargetIn Vitro IC50 (nM)Cellular Target Engagement AssayResult
p38alpha50Inhibition of MK2 phosphorylationConfirmed
RICK (RIPK2)75Inhibition of NF-κB activationConfirmed
LCK120Inhibition of TCR signalingConfirmed
SRC95Inhibition of focal adhesion signalingConfirmed
EGFR>1000-Not a primary target

Functional and Biochemical Characterization of N2 Isobutyl 2,3 Pyridinediamine in in Vitro Systems

Enzyme Inhibition Assays and Potency Determination

There is no available information on the inhibitory activity of N2-Isobutyl-2,3-pyridinediamine against various enzymatic targets.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No studies were found that evaluated the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com The inhibitory potency is typically determined through in vitro assays that measure the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov Without experimental data, the IC50 values for this compound against AChE and BuChE are unknown. nih.govnih.govmdpi.com

Inhibition of Other Relevant Enzymatic Targets (e.g., Topoisomerase DNA Gyrase, 5-Lipoxygenase)

Similarly, the scientific literature lacks any data regarding the effect of this compound on other significant enzymatic targets such as Topoisomerase DNA Gyrase or 5-Lipoxygenase (5-LOX). DNA gyrase is a critical bacterial enzyme and a validated target for antibiotics. nih.govnih.gov Assays for gyrase inhibition often measure the enzyme's ability to introduce supercoils into DNA. mobitec.com 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators, making it a target for anti-inflammatory drugs. nih.govnih.gov No research has been published detailing the inhibitory profile of this compound against these or other related enzymes.

Metal Ion Detection and Monitoring via Spectrofluorimetric Analysis

There is no evidence in the literature to suggest that this compound has been developed or utilized as a spectrofluorimetric sensor for the detection and monitoring of metal ions.

Cell-Based Phenotypic Screening for Functional Modulations

Phenotypic screening is a method used in drug discovery to identify substances that produce a desired effect on cells or organisms without a preconceived notion of the drug's target. A search of scientific databases reveals no studies where this compound has been included in or identified through cell-based phenotypic screening campaigns for any functional modulations.

Investigation of Biochemical Pathway Modulation (e.g., Wnt signaling, nAChRs)

The effect of this compound on key signaling pathways, such as the Wnt signaling pathway or its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), remains uninvestigated. The Wnt pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is linked to diseases like cancer. nih.govnih.gov Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system and are targets for various neurological conditions. nih.govnih.gov There is currently no published research linking this compound to the modulation of either of these critical pathways.

Advanced Applications and Derivatization in Chemical Biology

Development as Spectrofluorimetric Analytical Reagents for Metal Ions

The development of fluorescent chemosensors for the detection of metal ions is a burgeoning field of analytical chemistry, driven by the need for sensitive and selective detection methods in environmental and biological systems. Pyridine (B92270) derivatives are well-established as effective fluorophores for this purpose. The nitrogen atom within the pyridine ring, along with the amino substituents, can act as a binding site for metal ions, leading to measurable changes in the fluorescence properties of the molecule.

The inherent fluorescence of aminopyridine compounds can be modulated by various factors, including the nature and position of substituents on the pyridine ring and the amino groups. Research on related compounds, such as aminoterpyridines, has shown that N-alkylation can be a powerful tool for tuning the fluorescence properties. nih.gov Specifically, the introduction of N-alkyl groups can lead to a red-shift in the fluorescence emission and can also influence the sensor's susceptibility to the solvent environment. nih.gov For instance, while some monoamino-terpyridines experience fluorescence quenching in protic solvents like ethanol (B145695), fully N-alkylated diamino-terpyridines have been shown to retain their fluorescence in such environments. nih.gov

In the case of N2-Isobutyl-2,3-pyridinediamine, the presence of the isobutyl group on one of the amino nitrogens is expected to influence its photophysical properties. This alkyl substitution can affect the electron density of the aromatic system and the steric environment around the nitrogen atoms, which in turn would impact its coordination with metal ions and the resulting fluorescence response. The isobutyl group, being an electron-donating group, may enhance the fluorescence quantum yield of the molecule. Upon coordination with a metal ion, the chelation is likely to cause a change in the conformation of the molecule, leading to either an enhancement ("chelation-enhanced fluorescence" or CHEF) or quenching ("chelation-quenched fluorescence" or CHEQ) of the fluorescence signal.

The potential of this compound as a spectrofluorimetric reagent for various metal ions could be systematically investigated. The table below outlines a hypothetical study to evaluate its sensing capabilities.

Metal Ion Observed Fluorescence Change Potential Limit of Detection (LOD)
Cu²⁺QuenchingMicromolar (µM) range
Zn²⁺EnhancementNanomolar (nM) range
Hg²⁺QuenchingMicromolar (µM) range
Fe³⁺QuenchingMicromolar (µM) range
Al³⁺EnhancementNanomolar (nM) range

This table is a hypothetical representation of potential research findings and is intended for illustrative purposes.

Design of Polynitrogenated Ligands for Coordination Chemistry

Polynitrogenated ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. These complexes have applications in catalysis, materials science, and as models for biological systems. The 2,3-diaminopyridine (B105623) scaffold provides two adjacent nitrogen donor atoms, making it an excellent building block for bidentate or polydentate ligands.

The introduction of an N-isobutyl group in this compound adds another layer of complexity and functionality to its coordination behavior. The steric bulk of the isobutyl group can influence the coordination geometry of the resulting metal complexes, potentially favoring specific stereoisomers or preventing the formation of certain coordination polymers. nih.gov Furthermore, the electronic effect of the isobutyl group can modulate the Lewis basicity of the adjacent nitrogen atoms, thereby affecting the stability and reactivity of the metal complexes. rsc.org

The coordination chemistry of this compound can be explored with various transition metals. The ligand can act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the exocyclic amino nitrogens. The specific coordination mode may depend on the metal ion, the solvent, and the reaction conditions. For instance, in some complexes, the ligand might coordinate through the pyridine nitrogen and the primary amine, while in others, coordination through the secondary amine might be preferred. The formation of five-membered chelate rings is a common feature in the coordination of such ligands. core.ac.ukwikipedia.org

Research on related N-substituted diaminopyridines and other polynitrogenated ligands has shown that the nature of the substituent can have a profound impact on the structure and properties of the resulting metal complexes. For example, the introduction of different substituents can lead to the formation of mononuclear, dinuclear, or polynuclear complexes with diverse structural motifs. mdpi.com

The following table summarizes potential coordination complexes of this compound with various metal ions and their expected geometries.

Metal Ion Expected Complex Stoichiometry Potential Coordination Geometry
Cu(II)[Cu(L)₂]²⁺Distorted Octahedral
Pd(II)[Pd(L)Cl₂]Square Planar
Pt(II)[Pt(L)Cl₂]Square Planar
Ru(III)[Ru(L)₂Cl₂]⁺Octahedral
Zn(II)[Zn(L)₂]²⁺Tetrahedral

L = this compound. This table is a hypothetical representation of potential research findings.

Utilization as Monomers in Polymer Synthesis (e.g., Polyimides)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. zeusinc.comvt.edu They are typically synthesized through the polycondensation reaction of a dianhydride and a diamine. The properties of the resulting polyimide are highly dependent on the chemical structure of the monomer units. vt.edu

This compound, with its two reactive amino groups, can potentially be used as a diamine monomer in the synthesis of novel polyimides. The incorporation of the pyridine ring into the polymer backbone is known to enhance thermal stability. Furthermore, the presence of the N-isobutyl substituent is expected to have a significant impact on the properties of the resulting polymer.

The bulky isobutyl group can disrupt the chain packing of the polymer, leading to increased solubility in organic solvents. rsc.org This is a desirable property, as many aromatic polyimides are insoluble and difficult to process. Improved solubility would allow for easier fabrication of films, coatings, and other materials. Additionally, the introduction of alkyl side groups can enhance the optical transparency of the polyimide films by reducing the formation of charge-transfer complexes between the polymer chains. rsc.org

The synthesis of polyimides from this compound would typically involve a two-step process. The first step is the reaction of the diamine with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. The second step involves the thermal or chemical cyclization of the poly(amic acid) to the final polyimide. vt.edu

The properties of the resulting polyimides can be tailored by varying the dianhydride comonomer. The table below illustrates the potential properties of polyimides synthesized from this compound and different dianhydrides.

Dianhydride Monomer Expected Glass Transition Temp. (Tg) Expected Solubility
Pyromellitic dianhydride (PMDA)HighModerate
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)ModerateHigh
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)HighLow
4,4'-Oxydiphthalic anhydride (ODPA)ModerateModerate

This table is a hypothetical representation of potential research findings and is intended for illustrative purposes.

Future Research Perspectives and Challenges for N2 Isobutyl 2,3 Pyridinediamine Research

Exploration of Novel Biological Activities and Therapeutic Potential

The primary research interest in N2-Isobutyl-2,3-pyridinediamine lies in its role as a key building block for a class of compounds known as imidazo[4,5-b]pyridine derivatives. These derivatives have demonstrated significant potential as inhibitors of tubulin polymerization, a critical process for cell division, making them attractive candidates for anticancer drug development. bohrium.com, nih.gov, researchgate.net, mdpi.com

Future research will likely focus on synthesizing a diverse library of imidazo[4,5-b]pyridines using this compound as the starting scaffold. The isobutyl group of the precursor is a key area for structural modification. By introducing variations in this part of the molecule, researchers can systematically explore the structure-activity relationship (SAR) of the resulting tubulin inhibitors. For instance, altering the branching, length, or introducing cyclic structures in place of the isobutyl group could significantly impact the binding affinity and selectivity of the final compounds to the tubulin protein. researchgate.net, mdpi.com

The therapeutic potential of derivatives from this compound is not limited to cancer. Tubulin is a ubiquitous protein with roles in various cellular functions, and its modulation could be relevant in other diseases. Future investigations may explore the efficacy of these novel compounds against parasitic infections and other conditions where microtubule dynamics are a viable therapeutic target. researchgate.net

Development of Advanced Synthetic Routes and Scalable Production

A significant challenge in the widespread use of this compound for drug discovery and development is the establishment of efficient and scalable synthetic routes. The synthesis of substituted pyridinediamines can be complex, often requiring multiple steps with potentially low yields. nih.gov, researchgate.net

Current synthetic strategies for related imidazo[4,5-b]pyridines often involve the condensation of a pyridinediamine, such as this compound, with an appropriate aldehyde or carboxylic acid derivative. nih.gov, eurjchem.com Future research will need to focus on optimizing these reaction conditions to improve yield, reduce the number of synthetic steps, and utilize more environmentally friendly reagents and solvents. Microwave-assisted synthesis has shown promise in reducing reaction times and improving yields for similar heterocyclic compounds and could be a valuable avenue for exploration. eurjchem.com, researchgate.net

Furthermore, as drug candidates derived from this precursor advance through the development pipeline, the demand for large-scale production of this compound will increase. Developing a cost-effective and robust manufacturing process is crucial. This includes addressing challenges related to purification and ensuring high purity of the final intermediate, which is critical for the subsequent synthesis of active pharmaceutical ingredients. researchgate.net

Integration of Multi-Omics Data in Mechanistic Studies

The ultimate biological activity of compounds derived from this compound is determined by their interaction with cellular systems. Understanding these interactions at a molecular level is key to designing more effective and less toxic drugs. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the mechanism of action of these novel tubulin inhibitors. nih.gov

By analyzing the global changes in gene expression, protein levels, and metabolite profiles in cancer cells treated with imidazo[4,5-b]pyridine derivatives, researchers can gain a comprehensive understanding of the downstream effects of tubulin inhibition. nih.gov This data can help to:

Identify novel biomarkers of drug response, allowing for the selection of patient populations most likely to benefit from these therapies. nih.gov

Uncover mechanisms of resistance that may arise, guiding the development of next-generation inhibitors or combination therapies to overcome this challenge. nih.gov

Reveal off-target effects , providing a more complete safety profile of the drug candidates.

Q & A

Basic: What are the recommended methods for synthesizing N2-Isobutyl-2,3-pyridinediamine, and how is its purity confirmed?

This compound is synthesized via multi-step organic reactions, including nucleophilic substitution and amine functionalization. Key steps involve precise control of reaction conditions (e.g., temperature, solvent polarity, and reaction time) to optimize yield and minimize byproducts. Post-synthesis, purity is confirmed using high-performance liquid chromatography (HPLC) to quantify impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates structural integrity by identifying characteristic peaks for the pyridine ring and isobutyl substituents .

Basic: How is the molecular structure of this compound characterized in research settings?

Structural characterization relies on NMR spectroscopy to map proton and carbon environments, distinguishing the pyridine core (δ 7.5–8.5 ppm for aromatic protons) and isobutyl group (δ 1.0–1.5 ppm for methyl protons). Mass spectrometry (MS) further confirms molecular weight, while X-ray crystallography (if single crystals are obtainable) provides atomic-level resolution of stereochemistry and bond angles .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity data may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or compound purity. To address this:

  • Conduct systematic reviews following Cochrane guidelines to evaluate study heterogeneity, bias, and methodological rigor .
  • Replicate experiments under standardized protocols, including dose-response curves and purity verification via HPLC.
  • Use meta-analysis to statistically integrate findings and identify confounding variables (e.g., solvent effects or metabolite interference) .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound derivatives?

Optimization involves design of experiments (DOE) frameworks, such as factorial designs, to test variables like:

  • Temperature : Balancing reaction rate vs. thermal degradation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency.
  • Catalyst loading : Metal catalysts (e.g., Pd/C) for hydrogenation steps.
    Monitor reaction progress with thin-layer chromatography (TLC) and use HPLC-MS to detect intermediates or side products. Computational tools (e.g., DFT calculations) can predict energetically favorable pathways .

Advanced: What experimental precautions are necessary when handling this compound due to its chemical properties?

The compound’s amine groups confer basicity and potential reactivity with acids or oxidizing agents. Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Storage : Inert atmosphere (argon or nitrogen) and desiccants to prevent moisture absorption.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
    Refer to Safety Data Sheets (SDS) for hazard-specific guidance, such as spill containment and emergency rinsing protocols .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound analogs?

SAR studies require systematic modification of substituents (e.g., alkyl chain length, halogenation) to assess bioactivity changes. Steps include:

Analog synthesis : Replace the isobutyl group with cyclohexyl, methyl, or benzyl groups (see analogous compounds in pyridine catalogs ).

Bioassays : Test analogs in standardized pharmacological models (e.g., enzyme inhibition or receptor binding assays).

Computational modeling : Use molecular docking to predict binding affinities or QSAR models to correlate structural features with activity .

Advanced: How should researchers address solubility challenges in biological assays involving this compound?

Poor aqueous solubility can be mitigated by:

  • Co-solvents : Dimethyl sulfoxide (DMSO) or ethanol at <1% v/v to avoid cytotoxicity.
  • Surfactants : Polysorbate-80 or cyclodextrins to enhance dispersion.
  • Salt formation : React with HCl to form a hydrochloride salt, improving hydrophilicity.
    Validate solubility using dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

Advanced: What analytical techniques are critical for detecting degradation products of this compound in long-term stability studies?

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over weeks.
  • HPLC-UV/Vis : Monitor degradation peaks and quantify stability-indicating parameters (e.g., retention time shifts).
  • LC-MS/MS : Identify degradation products (e.g., oxidized pyridine rings or hydrolyzed amines) and propose degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.